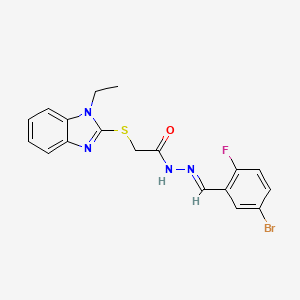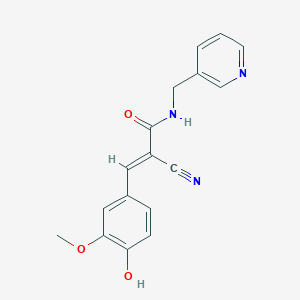![molecular formula C24H21ClN2O2S B11676295 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a benzothiazole moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Synthesis of 6-methyl-1,3-benzothiazole: This involves the cyclization of o-aminothiophenol with acetic acid and formaldehyde.
Coupling Reaction: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 6-methyl-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-methyl-1,3-benzothiazole: A key intermediate in the synthesis process.
4-chloro-3,5-dimethylphenol: Another precursor used in the synthesis.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H21ClN2O2S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O2S/c1-14-4-9-20-21(10-14)30-24(27-20)17-5-7-18(8-6-17)26-22(28)13-29-19-11-15(2)23(25)16(3)12-19/h4-12H,13H2,1-3H3,(H,26,28) |
InChIキー |
QDOSJMDYHXKNRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676228.png)
![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676251.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11676264.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676269.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11676273.png)
![(3Z)-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11676282.png)

![N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B11676288.png)
![2-[(2E)-2-{[3,5-Dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}hydrazin-1-YL]-4,6-bis(pyrrolidin-1-YL)-1,3,5-triazine](/img/structure/B11676296.png)
![10-acetyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11676301.png)
![{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide](/img/structure/B11676302.png)
